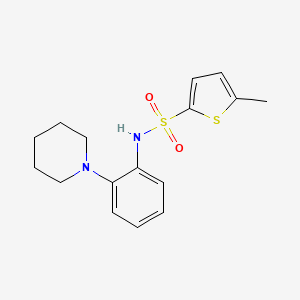
二硫化モリブデン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum disulfide is an inorganic compound composed of molybdenum and sulfur. Its chemical formula is MoS2. The compound is classified as a transition metal dichalcogenide. It is a silvery black solid that occurs as the mineral molybdenite, the principal ore for molybdenum .
Synthesis Analysis
Molybdenum disulfide has been one of the most interesting materials for scientists and engineers for a long time. While its bulk form has been in use in conventional industries as an intercalation agent and a dry lubricant for many years, its two-dimensional forms have attracted growing attention in recent years for applications in nano-electronic applications . In one study, a direct growth of 1-in. monolayer MoS2 films on SiO2 and other substrates under low-temperature conditions (360°C) was presented .Molecular Structure Analysis
All forms of MoS2 have a layered structure, in which a plane of molybdenum atoms is sandwiched by planes of sulfide ions. These three strata form a monolayer of MoS2. Bulk MoS2 consists of stacked monolayers, which are held together by weak van der Waals interactions .Chemical Reactions Analysis
Molybdenum disulfide is relatively unreactive. It is unaffected by dilute acids and oxygen. In appearance and feel, molybdenum disulfide is similar to graphite. It is widely used as a dry lubricant because of its low friction and robustness . It reacts with oxygen upon heating forming molybdenum trioxide: 2 MoS2 + 7 O2 → 2 MoO3 + 4 SO2. Chlorine attacks molybdenum disulfide at elevated temperatures to form molybdenum pentachloride: 2 MoS2 + 7 Cl2 → 2 MoCl5 + 2 S2Cl2 .Physical and Chemical Properties Analysis
Molybdenum disulfide is similar to graphite in appearance and feel. It is widely used as a dry lubricant because of its low friction and robustness. Bulk MoS2 is a diamagnetic, indirect bandgap semiconductor similar to silicon, with a bandgap of 1.23 eV .科学的研究の応用
光触媒
MoS2 は、可視光に対する顕著な応答性と注目すべき安定性により、有望な光触媒として認識されています . これらの特性により、環境修復、水浄化、エネルギー生成など、効率的かつ安定した光触媒プロセスを必要とする用途に適した候補となっています .
エネルギー貯蔵
MoS2 は、高い表面積、優れた電気伝導率、良好な安定性により、スーパーキャパシタ電極用の有望な材料として登場しました . そのユニークな層状構造により、イオンの効率的な輸送と貯蔵が可能になり、高性能エネルギー貯蔵デバイスの潜在的な候補となっています .
電界効果トランジスタ (FET)
MoS2 の優れた特性は、電界効果トランジスタなどの幅広い用途に役立ちます . MoS2 などの 2D 材料のユニークな特性は、バルク材料が 1 または数原子層にまで減少したときに発生する量子閉じ込め効果と表面効果に由来することがよくあります .
インバーター
FET に加えて、MoS2 はインバーターにも使用されます . MoS2 などの 2D 材料で観察される閉じ込め効果は、材料の電子特性と光学特性を変化させ、インバーターでの使用に適しています .
光検出器
MoS2 は、そのユニークな特性により、光検出器に使用されています . MoS2 などの 2D 材料における閉じ込め効果により、離散的なエネルギー準位が出現し、バンドギャップが変更されるため、材料の電子特性と光学特性が変化します .
発光ダイオード (LED)
MoS2 は、そのユニークな特性により、発光ダイオード (LED) に使用されています . MoS2 などの 2D 材料における閉じ込め効果により、離散的なエネルギー準位が出現し、バンドギャップが変更されるため、材料の電子特性と光学特性が変化します .
ドラッグキャリア
MoS2 は、ドラッグキャリアとして使用されます . MoS2 などの 2D 材料のユニークな特性は、バルク材料が 1 または数原子層にまで減少したときに発生する量子閉じ込め効果と表面効果に由来することがよくあります .
バイオ検出プラットフォーム
MoS2 は、バイオ検出プラットフォームに使用されます . MoS2 などの 2D 材料のユニークな特性は、バルク材料が 1 または数原子層にまで減少したときに発生する量子閉じ込め効果と表面効果に由来することがよくあります .
作用機序
Target of Action
Molybdenum disulfide (MoS2) is a transition metal dichalcogenide with unique physicochemical properties . Its primary targets are various surfaces where it acts as a dry lubricant . It also targets electronic devices, where it functions as a semiconductor . In the biomedical field, MoS2 has shown potential in tissue engineering and sensing applications .
Mode of Action
MoS2 interacts with its targets primarily through its unique layered structure . The molybdenum atoms are located between layers of sulfur atoms, and these layers exhibit only weak van der Waals interaction forces . This structure allows for easy sliding of the layers, leading to its effectiveness as a lubricant . In electronic applications, the single-layer form of MoS2 shows significant potential as a semiconductor analogue of graphene .
Biochemical Pathways
This property leads to higher sensitivity and lower detection limits in sensing applications .
Pharmacokinetics
Its unique properties, such as its layered structure and ability to facilitate electron transfer, suggest that it may have interesting interactions with biological systems .
Result of Action
The primary result of MoS2’s action is a reduction in friction when used as a lubricant . In electronic applications, it can function as a semiconductor, leading to various potential uses in nano-electronic applications . In biomedical applications, it has shown potential in tissue engineering and sensing applications .
Action Environment
The environment can significantly influence the action of MoS2. For instance, the lubricating properties of MoS2 are enhanced in a vacuum or inert gas environment . Additionally, the presence of water vapor can affect the frictional properties of MoS2 . In terms of its use in electronic applications, the properties of MoS2 can be affected by factors such as temperature and pressure .
Safety and Hazards
Molybdenum disulfide is harmful if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell .
将来の方向性
Molybdenum disulfide has been one of the most interesting materials for scientists and engineers for a long time. Its two-dimensional forms have attracted growing attention in recent years for applications in nano-electronic applications . It has also found a promising place in the future of traditional microprocessor equipment . Furthermore, it has gained synthetic utility in chemical transformations .
生化学分析
Biochemical Properties
Molybdenum disulfide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with amino acids, peptides, proteins, lipid membranes, and nucleic acids . These interactions are primarily driven by the unique nano–bio interface of molybdenum disulfide, which enhances its biocompatibility and biosafety. For instance, molybdenum disulfide can be functionalized to improve its interaction with specific biomolecules, making it suitable for applications such as protein detection and DNA sequencing .
Cellular Effects
Molybdenum disulfide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that molybdenum disulfide can affect cell function by interacting with cell membranes and intracellular components . These interactions can lead to changes in cell signaling pathways, which in turn can influence gene expression and cellular metabolism. For example, molybdenum disulfide has been found to enhance the expression of certain genes involved in cellular stress responses, thereby promoting cell survival under adverse conditions .
Molecular Mechanism
The molecular mechanism of action of molybdenum disulfide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molybdenum disulfide can bind to specific proteins and enzymes, altering their activity and function . This binding can lead to the inhibition or activation of enzymatic reactions, depending on the nature of the interaction. Additionally, molybdenum disulfide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of molybdenum disulfide can change over time due to its stability, degradation, and long-term effects on cellular function. Molybdenum disulfide is generally stable under physiological conditions, but its degradation can occur under certain conditions, such as exposure to oxidative stress . Long-term studies have shown that molybdenum disulfide can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of molybdenum disulfide vary with different dosages in animal models. At low doses, molybdenum disulfide has been found to be non-toxic and biocompatible . At high doses, it can exhibit toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, where the beneficial effects of molybdenum disulfide are maximized at certain dosages, beyond which adverse effects become more prominent .
Metabolic Pathways
Molybdenum disulfide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, molybdenum disulfide can interact with enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production . Additionally, it can affect the levels of certain metabolites, such as reactive oxygen species, by modulating the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, molybdenum disulfide is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of molybdenum disulfide in specific cellular compartments . For instance, molybdenum disulfide can be taken up by cells through endocytosis and subsequently distributed to various organelles, including the nucleus and mitochondria .
Subcellular Localization
The subcellular localization of molybdenum disulfide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Molybdenum disulfide can localize to the cell membrane, cytoplasm, nucleus, and other organelles, where it exerts its effects on cellular function . For example, molybdenum disulfide can accumulate in the nucleus and interact with transcription factors, thereby modulating gene expression .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Molybdenum disulfide can be achieved through a variety of methods, including chemical vapor deposition, hydrothermal synthesis, and solvothermal synthesis. One common method involves the reaction of molybdenum trioxide with sulfur at high temperatures in a reducing atmosphere.", "Starting Materials": ["Molybdenum trioxide", "Sulfur", "Reducing agent (e.g. hydrogen gas)"], "Reaction": [ "Mix molybdenum trioxide and sulfur in a 1:2 ratio in a reaction vessel", "Heat the reaction vessel to 900-1000°C in a reducing atmosphere (e.g. hydrogen gas) for several hours", "Cool the reaction vessel and collect the resulting Molybdenum disulfide powder" ] } | |
CAS番号 |
1317-33-5 |
分子式 |
MoS2 |
分子量 |
160.1 g/mol |
IUPAC名 |
molybdenum(4+);disulfide |
InChI |
InChI=1S/Mo.2S/q+4;2*-2 |
InChIキー |
CKHDFXHTVVOBGY-UHFFFAOYSA-N |
SMILES |
S=[Mo]=S |
正規SMILES |
[S-2].[S-2].[Mo+4] |
外観 |
Solid powder |
沸点 |
450 °C, sublimes |
Color/Form |
LEAD-GRAY, LUSTROUS POWDER Black luster, hexagonal crystals |
密度 |
5.06 @ 15 °C/15 °C |
melting_point |
2375 °C |
| 1317-33-5 1309-56-4 |
|
物理的記述 |
DryPowder; DryPowder, WetSolid, Liquid; Liquid; OtherSolid; PelletsLargeCrystals |
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Stable under ordinary conditions |
溶解性 |
INSOL IN WATER OR DIL ACIDS SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Molybdenum disulfide; Moly Powder B; Molykote Microsize Powder; Molysulfide; Natural molybdenite; T-Powder; |
製品の起源 |
United States |
Q1: What is the molecular formula and weight of molybdenum disulfide?
A1: The molecular formula of molybdenum disulfide is MoS2. Its molecular weight is 160.07 g/mol.
Q2: What is the crystal structure of MoS2?
A2: Molybdenum disulfide crystallizes in a hexagonal crystal system. Its layered structure consists of a plane of molybdenum atoms sandwiched between two layers of sulfur atoms, forming a repeating S-Mo-S unit. These layers are held together by weak van der Waals forces. [, ]
Q3: How does the number of layers in MoS2 affect its properties?
A3: The number of MoS2 layers significantly impacts its electronic and optical properties. Bulk MoS2 exhibits an indirect bandgap of 1.2 eV, while single-layer MoS2 transitions to a direct bandgap of around 1.9 eV. This tunable bandgap makes MoS2 highly attractive for optoelectronic applications. [, ]
Q4: How does the morphology of molybdenum disulfide affect its performance in dye-sensitized solar cells (DSSCs)?
A4: The morphology of MoS2 significantly influences its catalytic activity in DSSCs. Studies show that MoS2 nanoparticles exhibit superior performance compared to multilayered or few-layered MoS2 as counter electrode materials. This enhanced activity is attributed to the higher edge area to basal-plane ratio in nanoparticles, suggesting that the catalytically active sites of MoS2 are located on the edges rather than the basal planes. []
Q5: What are the catalytic properties of MoS2?
A5: MoS2 exhibits excellent catalytic activity in various reactions, including hydrodesulfurization, hydrodenitrogenation, reduction, and photocatalysis. Its layered structure, with abundant active sites at the edges, contributes to its high catalytic activity. []
Q6: How can the catalytic activity of MoS2 be enhanced?
A6: Several strategies can enhance the catalytic activity of MoS2:
- Defect Engineering: Introducing defects like vacancies and doping with heteroatoms can increase active sites and modify the electronic structure of MoS2, improving its catalytic performance. []
- Structural Engineering: Transforming 2D MoS2 into a 3D structure can expose more active sites and enhance mass transport, leading to increased catalytic activity, particularly in hydrogen evolution reactions. [, ]
- Hybridization: Combining MoS2 with other materials like graphene oxide or carbon nanotubes can create synergistic effects, improving charge transfer, conductivity, and overall catalytic performance. [, ]
Q7: What are the applications of MoS2 in energy storage?
A7: MoS2 is a promising electrode material for next-generation batteries, including lithium-ion, sodium-ion, and potassium-ion batteries, due to its high theoretical capacity and unique structural properties. [] Additionally, MoS2-based materials have shown potential for use in supercapacitors, exhibiting high specific capacitance and good cycling stability. [, ]
Q8: How is MoS2 used in environmental applications?
A8: MoS2-based materials have shown promise in addressing environmental challenges, such as:
- Heavy Metal Detection: Chemi-resistors based on MoS2 nanosheets offer a sensitive and cost-effective approach to detecting heavy metals in water, even at extremely low concentrations. []
- Water Splitting: Anion-engineered MoS2 thin films act as efficient catalysts in photoelectrochemical water splitting, facilitating hydrogen production. []
- Catalytic Upgrading of Biofuels: MoS2 catalysts supported on carbon derived from sugarcane bagasse have demonstrated effectiveness in upgrading jatropha oil residue via hydrodeoxygenation, reducing oxygenated compounds and enhancing fuel quality. []
Q9: How is computational chemistry used to study MoS2?
A9: Computational methods like Density Functional Theory (DFT) are crucial for understanding the electronic structure, bonding, and reaction mechanisms of MoS2. They provide insights into the material's behavior under various conditions and guide the design of novel MoS2-based materials with tailored properties. [, ] For example, DFT calculations were used to elucidate the mechanism of MoS2 formation via the sulfurization of molybdenum trioxide, revealing the key role of molybdenum oxysulfide intermediates. [, ]
Q10: What are the challenges and future directions in MoS2 research?
A10: While significant progress has been made in understanding and utilizing MoS2, several challenges remain:
Q11: How can we ensure the sustainable development and application of MoS2?
A11: Sustainability considerations for MoS2 include:
Q12: What are some other potential applications of MoS2?
A12: Beyond the areas mentioned above, MoS2 holds promise in various fields, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




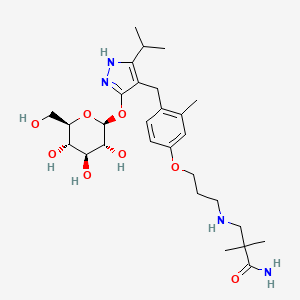
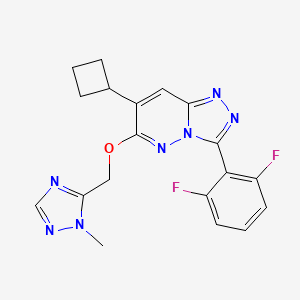
![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
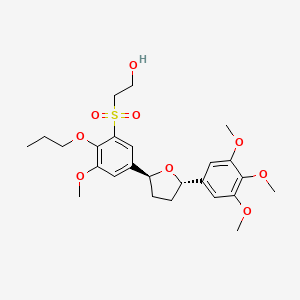
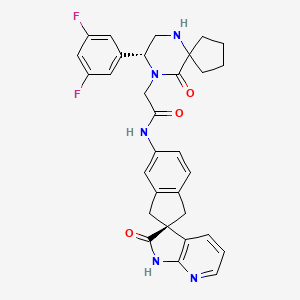
![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)

![2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid](/img/structure/B1676619.png)

![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)
